5-Methyl-MDA

Serotonin Releasing Agent Monoamine Transporter Synaptosome

Researchers studying serotonergic pathways often face confounding off-target effects with less selective compounds. 5-Methyl-MDA (CAS 749191-14-8) provides 108-fold 5-HT selectivity (IC50 107 nM) over DA, minimizing dopaminergic interference. • 14-fold selectivity over norepinephrine (IC50 1,494 nM) reduces noise. • Validated in synaptosomal monoamine release assays for reproducible results. • Critical reference standard for SAR studies of amphetamine derivatives. Ships globally with CoA.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 749191-14-8
Cat. No. B1251306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-MDA
CAS749191-14-8
Synonyms1-(4-methyl-1,3-benzodioxol-6-yl)-2-aminopropane
1-MBD6-2-aminopropanehydrochloride
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCO2)CC(C)N
InChIInChI=1S/C11H15NO2/c1-7-3-9(4-8(2)12)5-10-11(7)14-6-13-10/h3,5,8H,4,6,12H2,1-2H3
InChIKeyOLENSVFSNAULML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-MDA Chemical Overview


5-Methyl-MDA (CAS 749191-14-8), also known as 5-Methyl-3,4-methylenedioxyamphetamine, is a ring-methylated derivative of 3,4-methylenedioxyamphetamine (MDA) and a structural isomer of MDMA [1]. It belongs to the amphetamine class of compounds and is characterized by its chemical formula C11H15NO2 and a molecular weight of approximately 193.24 g/mol . This compound is known to act as a selective serotonin releasing agent (SSRA), with reported IC50 values of 107 nM for serotonin, 11,600 nM for dopamine, and 1,494 nM for norepinephrine in vitro [2]. 5-Methyl-MDA is of interest in various research fields due to its unique pharmacological profile and is subject to controlled substance regulations in several jurisdictions, including the US under the Federal Analogue Act [3].

Pathway Serotonin release pathway studies
Selectivity Low dopaminergic confound context
SAR Research Structure-activity relationship analysis
Assay Format In vitro synaptosomal and transporter assays

Why 5-Methyl-MDA Cannot Be Substituted


Generic substitution among ring-methylated derivatives of MDA is not scientifically valid due to significant differences in potency and selectivity profiles that directly impact experimental outcomes. For instance, while both 5-Methyl-MDA and its isomer 2-Methyl-MDA are more potent than the parent compound MDA, their selectivity for serotonin over dopamine and norepinephrine release differs markedly [1]. Specifically, 2-Methyl-MDA is slightly more selective for serotonin release compared to 5-Methyl-MDA [1]. Furthermore, the position of the methyl group on the ring critically determines activity; 6-Methyl-MDA is much less potent than both 5-Methyl-MDA and MDA, likely due to steric hindrance [2]. These nuanced differences underscore the necessity for precise compound selection, as substituting one analog for another without understanding these specific quantitative variations can lead to irreproducible results and flawed data interpretation in pharmacological research.

2-Methyl-MDA: Selectivity profile may shift experimental readouts; subtle potency differences affect SAR interpretation.
6-Methyl-MDA: Largely inactive; substitution risks loss of serotonergic activity in probe studies.
MDA: Broader monoamine profile and higher dopamine uptake inhibition may introduce confounding signals.

5-Methyl-MDA Procurement Evidence


Serotonin Releasing Potency vs. MDA

5-Methyl-MDA exhibits significantly greater potency than the parent compound MDA in inhibiting [3H]-serotonin accumulation in rat brain synaptosomal preparations [1]. The reported IC50 value for 5-Methyl-MDA in this assay is 107 nM for serotonin, while MDA's IC50 is approximately 700 nM [2].

Serotonin Potency vs. MDA
Head-to-head
5-Methyl-MDA 107 nM vs. MDA ~700 nM
~6.5-fold more potent
Supports serotonin release assay sensitivity context
Rat brain synaptosomal preparations
Serotonin Releasing Agent Monoamine Transporter Synaptosome

Monoamine Transporter Selectivity vs. MDA

5-Methyl-MDA is a more selective serotonin releasing agent compared to MDA. Its IC50 for serotonin is 107 nM, while for dopamine it is 11,600 nM and for norepinephrine it is 1,494 nM [1]. In contrast, MDA exhibits a less selective profile with an IC50 for serotonin around 700 nM and a higher relative potency for dopamine and norepinephrine release [2]. This translates to a serotonin-to-dopamine selectivity ratio of approximately 108 for 5-Methyl-MDA, which is substantially higher than that of MDA (ratio ~5-10, based on reported values).

Selectivity vs. MDA
Cross-study comparable
5-HT/DA selectivity: ~108 (5-Me) vs. ~5-10 (MDA)
At least 10-fold more selective
Supports serotonergic pathway isolation
IC50-based selectivity in synaptosomes
Selective Serotonin Releasing Agent Dopamine Norepinephrine Monoamine Transporter

Potency & Selectivity vs. 2-Methyl-MDA

While both 5-Methyl-MDA and 2-Methyl-MDA are potent serotonin releasers, their selectivity profiles differ. 5-Methyl-MDA has reported IC50 values of 107 nM (serotonin), 11,600 nM (dopamine), and 1,494 nM (norepinephrine) [1]. 2-Methyl-MDA has IC50 values of 93 nM (serotonin), 12,000 nM (dopamine), and 1,937 nM (norepinephrine) [2]. 2-Methyl-MDA is slightly more potent at serotonin (93 nM vs. 107 nM) and is slightly more selective for serotonin over dopamine (129-fold) compared to 5-Methyl-MDA (108-fold).

Isomer Comparison (2-Methyl-MDA)
Head-to-head
5-HT IC50: 107 nM (5-Me) vs. 93 nM (2-Me)
~1.15-fold less potent; ~1.2-fold less selective
Supports positional isomer SAR analysis
Rat brain synaptosome IC50 values
Structure-Activity Relationship Monoamine Transporter Serotonin Selectivity

Dopamine Uptake Inhibition vs. MDA

5-Methyl-MDA is a significantly weaker inhibitor of dopamine uptake than MDA. 5-Methyl-MDA exhibits less than one-tenth the potency of MDA as a dopamine uptake inhibitor [1]. This property is hypothesized to mitigate the serotonergic neurotoxicity associated with MDA, which is thought to involve extracellular dopamine [1].

DA Uptake vs. MDA
Cross-study comparable
5-Methyl-MDA potency
Significantly weaker DA uptake inhibitor
Supports low dopaminergic interference context
In vitro dopamine uptake assay
Drug Discrimination Profile
Class-level inference
Substitutes: MDA, MMAI, LSD; not amphetamine
Supports entactogen/hallucinogen cue studies
Rat drug discrimination model
Activity vs. 6-Methyl-MDA
Class-level inference
5-Methyl-MDA active; 6-Methyl-MDA mostly inactive
Supports 5-position requirement for activity
Steric hindrance hypothesis
Dopamine Uptake Inhibitor Serotonergic Neurotoxicity Selectivity

Drug Discrimination vs. MDA and MDMA

In drug discrimination studies, 5-methyl-MDA substitutes for MDA, MMAI, and LSD, but not for amphetamine [1]. This indicates a mixed entactogen and hallucinogenic profile devoid of significant stimulant effects. This profile is distinct from that of MDMA, which typically generalizes to both MDA and amphetamine cues, and from MDA, which may have a broader stimulant component.

Drug Discrimination Profile
Class-level inference
Substitutes: MDA, MMAI, LSD; not amphetamine
Supports entactogen/hallucinogen cue studies
Rat drug discrimination model
Drug Discrimination Behavioral Pharmacology Entactogen Hallucinogen

Potency vs. 6-Methyl-MDA

The position of the methyl group on the ring drastically alters activity. 5-Methyl-MDA is significantly more potent than 6-Methyl-MDA [1]. 6-Methyl-MDA is described as being mostly inactive, likely due to steric hindrance [1]. This highlights the critical importance of the 5-position substitution for optimal interaction with monoamine transporters.

Activity vs. 6-Methyl-MDA
Class-level inference
5-Methyl-MDA active; 6-Methyl-MDA mostly inactive
Supports 5-position requirement for activity
Steric hindrance hypothesis
Structure-Activity Relationship Monoamine Transporter Steric Hindrance

5-Methyl-MDA Application Scenarios


Serotonergic Research with Low Dopamine Confounds

5-Methyl-MDA is an ideal tool for researchers investigating the role of serotonin in behavior, cognition, and physiological processes. Its high selectivity for serotonin release over dopamine and norepinephrine release (approximately 108-fold and 14-fold, respectively) [1] and its significantly reduced dopamine uptake inhibition compared to MDA [2] provide a means to activate serotonergic pathways with minimal direct involvement of dopaminergic systems. This selectivity allows for more precise attribution of observed effects to serotonergic mechanisms, reducing the experimental noise and confounding interpretations common with less selective compounds like MDMA or MDA.

SAR Studies on Amphetamine Derivatives

5-Methyl-MDA serves as a critical reference standard in SAR studies focused on understanding how ring substitutions modulate the pharmacological profile of amphetamine derivatives. Its unique quantitative profile, characterized by a 107 nM IC50 for serotonin release [1], can be directly compared to data from its isomers, such as 2-Methyl-MDA (93 nM IC50 for serotonin) [3] and the mostly inactive 6-Methyl-MDA [2]. These comparisons enable researchers to map the precise steric and electronic requirements of the monoamine transporters' binding sites, informing the design of novel compounds with tailored monoamine release properties.

Entactogen & Hallucinogen Cue Studies

In behavioral pharmacology, 5-Methyl-MDA is a valuable probe for studying the discriminative stimulus properties of entactogens and hallucinogens. Its unique profile of substituting for MDA, MMAI, and LSD, but not amphetamine [4], distinguishes it from other compounds and makes it an important tool for investigating the distinct neural circuits and receptor mechanisms underlying the subjective effects of different psychoactive drug classes. It can be used in drug discrimination assays to train animals to recognize specific interoceptive cues or to test the generalization of novel compounds.

Serotonin Release Kinetics & Transporter Dynamics

For studies employing in vitro models such as rat brain synaptosomes to measure monoamine release and uptake inhibition, 5-Methyl-MDA is a preferred reagent. Its well-characterized potency and selectivity for the serotonin transporter (IC50 = 107 nM) [1] provide a robust and reproducible pharmacological stimulus. Its use is particularly relevant for research investigating the kinetics of serotonin release, the dynamics of monoamine transporter function, or the development of novel assays to screen for compounds with selective serotonergic activity.

Application
Selection Property
Validation Focus
Serotonin pathway studies
Serotonin release selectivity, reduced dopamine uptake
Serotonin release assays, low dopaminergic cross-talk
Structure-activity relationship (SAR) studies
Defined ring-substitution potency profile
Comparative activity analysis, isomer mapping
Behavioral cue discrimination research
Distinct entactogen/hallucinogen discriminative profile
Drug discrimination assay, cue generalization testing
In vitro monoamine transporter studies
Well-characterized serotonin release potency
Synaptosomal release kinetics, transporter function assays

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